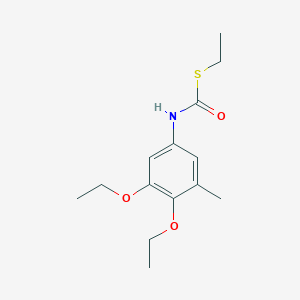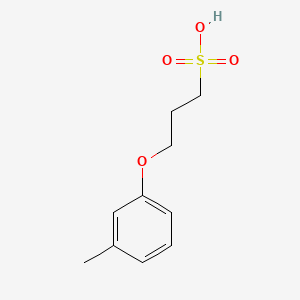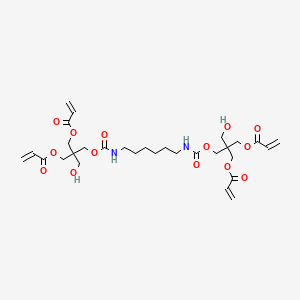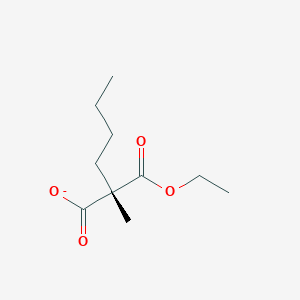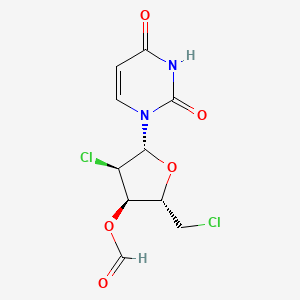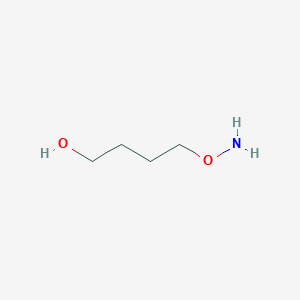
Tert-butyl 3-(tributylgermyl)propaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(tributylgermyl)propaneperoxoate: is an organogermanium compound with the molecular formula C19H40GeO3 It contains a tert-butyl group, a tributylgermyl group, and a propaneperoxoate moiety
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(tributylgermyl)propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable germanium precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure the stability of the peroxide group. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 3-(tributylgermyl)propaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl or alkoxy groups.
Substitution: The germanium atom can undergo nucleophilic substitution reactions, where the tributylgermyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(tributylgermyl)propaneperoxoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound with antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its ability to modulate oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(tributylgermyl)propaneperoxoate involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can modulate cellular pathways involved in oxidative stress. The germanium atom may also interact with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(tributylgermyl)propaneperoxoate can be compared with other organogermanium compounds such as:
Triphenylgermanium chloride: Used in organic synthesis and as a catalyst.
Tetramethylgermanium: A precursor in the production of germanium-containing materials.
Germanium dioxide: An inorganic compound with applications in optics and electronics
Eigenschaften
CAS-Nummer |
85273-09-2 |
|---|---|
Molekularformel |
C19H40GeO3 |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
tert-butyl 3-tributylgermylpropaneperoxoate |
InChI |
InChI=1S/C19H40GeO3/c1-7-10-14-20(15-11-8-2,16-12-9-3)17-13-18(21)22-23-19(4,5)6/h7-17H2,1-6H3 |
InChI-Schlüssel |
AVLNJYYQIVCCJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(CCCC)CCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



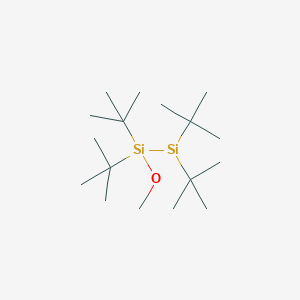
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
